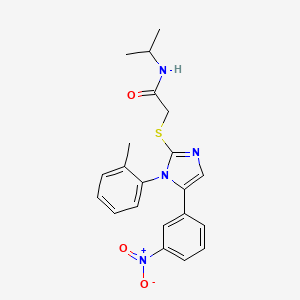

N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as compound 1, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, and neuroprotection. Inhibition of MAGL by compound 1 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Scientific Research Applications

Anticancer Activity

- Compounds structurally related to N-isopropyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and studied for their potential anticancer activity. Notably, certain derivatives displayed selective cytotoxicity against human lung adenocarcinoma cells, indicating a promising avenue for cancer treatment research (Evren et al., 2019).

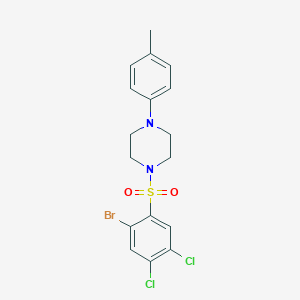

Antibacterial Agents

- Some derivatives of the compound have been investigated for their antibacterial properties. This research has revealed significant activity against bacterial strains, highlighting the compound's potential in developing new antibacterial agents (Ramalingam et al., 2019).

H3-receptor Histamine Antagonism

- Research on derivatives similar to this compound indicates their potential as H3-receptor histamine antagonists. This is relevant for developing drugs targeting allergic and inflammatory responses (Ganellin et al., 1996).

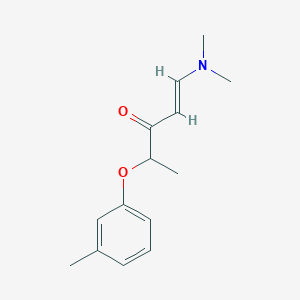

Antimicrobial Activity

- Several studies have focused on the synthesis and evaluation of derivatives for antimicrobial activities. Some derivatives have shown effectiveness against both bacteria and fungi, which could be significant for treating various infectious diseases (Günay et al., 1999).

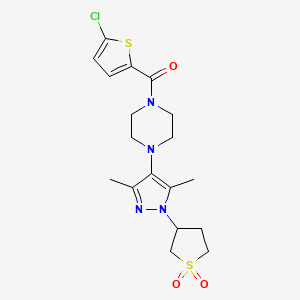

Anticonvulsant Activity

- Research on omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives related to the compound has indicated promising anticonvulsant activity. This suggests potential applications in neurological disorders treatment (Aktürk et al., 2002).

Antiviral and Antibacterial Agents

- The compound's derivatives have been evaluated for their antiviral and antibacterial activities, particularly against tobacco mosaic virus and various bacterial strains. This opens up possibilities for new treatments in virology and bacteriology (Tang et al., 2019).

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-14(2)23-20(26)13-29-21-22-12-19(16-8-6-9-17(11-16)25(27)28)24(21)18-10-5-4-7-15(18)3/h4-12,14H,13H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZWMWDLCRTXTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC(C)C)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2403049.png)

![5-bromo-2-chloro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2403050.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)

![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)

![5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2403060.png)

![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2403062.png)

![2-(6-Hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B2403068.png)

![(E)-N-(3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-2-phenylethenesulfonamide](/img/structure/B2403071.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2403072.png)